4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide
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Overview
Description
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, with additional methyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonylhydrazide with 2-methylbenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction yields the desired compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential anticancer activities, particularly in inducing apoptosis in cancer cells.
Industry: Used as a corrosion inhibitor and as a dye for textiles.
Mechanism of Action
The exact mechanism of action of 4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide is not fully understood. it is believed to exert its effects through:
Antibacterial and Antifungal Activities: Inhibiting the growth of microorganisms.
Anticancer Activities: Inducing apoptosis in cancer cells by activating caspase-3 and caspase-9.
Antioxidant Activity: Scavenging free radicals and protecting against oxidative stress.
Comparison with Similar Compounds
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
- 4-Methoxy-N-(2-methylbenzylidene)benzenesulfonohydrazide
- 4-Ethoxy-N-(2-methylbenzylidene)benzenesulfonohydrazide
- 4-Hydroxy-N-(2-methylbenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of different functional groups can lead to variations in reactivity, solubility, and biological activities, making each compound unique in its own right.
Properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(2-methylphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O2S/c1-12-7-9-15(10-8-12)20(18,19)17-16-11-14-6-4-3-5-13(14)2/h3-11,17H,1-2H3/b16-11- |
InChI Key |
WBNXGRRFYWWFBO-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C |
Origin of Product |
United States |
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